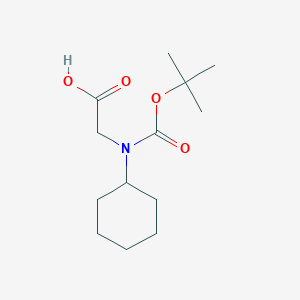
2-((tert-Butoxycarbonyl)(cyclohexyl)amino)acetic acid
Cat. No. B1278352
M. Wt: 257.33 g/mol
InChI Key: IDWHSUSIOBKSKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05700779
Procedure details


Boc-N-(cyclohexyl)glycine benzyl ester (14.0 g, 40 mmol) was dissolved in 240 mL anhydrous ethanol, flushed with dry nitrogen and combined carefully under inert atmosphere with 1.5 g of 10% palladium on carbon. Using a Parr apparatus the nitrogen atmosphere was replaced with hydrogen (43 P.S.I.) and the mixture was shaken over 24 hours at room temperature. The mixture was purged with nitrogen and the catalyst and solids were removed by filtration through a pad of celite. The filtrate was concentrated by rotary evaporation and the residue was taken up in 300 mL of ethyl acetate. The ethyl acetate layer was extracted with 150 mL of 1N sodium hydroxide solution. The basic solution was acidified in an ice bath to pH 3 with 1N hydrochloric acid solution. The acid solution was extracted with ethyl acetate (3×100 mL). This solution was washed with saturated sodium chloride solution and concentrated in vacuo to a colorless oil which was further dried under high vacuum. The resulting glass/solid was triturated with hexane, which after filtration and drying provided the title compound (8.89 g) as a colorless powder. M.P. 103-104 C (uncorr.) Anal. (C13H23NO4) C, H, N; C: calcd., 60.68; found, 60.77 H; calcd., 9.01; found, 9.20. N: calcd., 5.44; found, 5.44.
Name
Boc-N-(cyclohexyl)glycine benzyl ester
Quantity
14 g
Type
reactant
Reaction Step One


Name
Identifiers


|
REACTION_CXSMILES
|
C([O:8][C:9](=[O:25])[CH2:10][N:11]([C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH:12]1[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1)C1C=CC=CC=1>C(O)C>[C:18]([N:11]([CH:12]1[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1)[CH2:10][C:9]([OH:25])=[O:8])([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19]
|
Inputs


Step One
|
Name
|
Boc-N-(cyclohexyl)glycine benzyl ester
|
|
Quantity
|
14 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC(CN(C1CCCCC1)C(=O)OC(C)(C)C)=O
|
|
Name
|
|
|
Quantity
|
240 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was shaken over 24 hours at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
flushed with dry nitrogen
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture was purged with nitrogen
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the catalyst and solids were removed by filtration through a pad of celite
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated by rotary evaporation
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The ethyl acetate layer was extracted with 150 mL of 1N sodium hydroxide solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The basic solution was acidified in an ice bath to pH 3 with 1N hydrochloric acid solution
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The acid solution was extracted with ethyl acetate (3×100 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
This solution was washed with saturated sodium chloride solution
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo to a colorless oil which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was further dried under high vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting glass/solid was triturated with hexane, which
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
after filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
drying
|
Outcomes


Product
Details
Reaction Time |
24 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)(OC(C)(C)C)N(CC(=O)O)C1CCCCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8.89 g | |
| YIELD: CALCULATEDPERCENTYIELD | 86.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
